molecular formula C9H19BrO B15316869 3-(Bromomethyl)-1-ethoxyhexane

3-(Bromomethyl)-1-ethoxyhexane

Cat. No.: B15316869
M. Wt: 223.15 g/mol
InChI Key: XRFRFLFODNFNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-ethoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-ethoxyhexane typically involves the bromination of 1-ethoxyhexane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-ethoxyhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include ethers, nitriles, and amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

    Oxidation and Reduction Products: Alcohols, aldehydes, and carboxylic acids can be formed through oxidation, while reduction can yield alkanes and alcohols.

Scientific Research Applications

3-(Bromomethyl)-1-ethoxyhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxyhexane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-ethoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the nature of the halogen.

    3-(Iodomethyl)-1-ethoxyhexane: Contains an iodine atom, which is more reactive than bromine, leading to faster reaction rates.

    3-(Hydroxymethyl)-1-ethoxyhexane: The hydroxyl group makes it less reactive in nucleophilic substitution but more reactive in oxidation reactions.

Uniqueness

3-(Bromomethyl)-1-ethoxyhexane is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, offering a range of possible transformations and applications.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxyhexane

InChI

InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-7-11-4-2/h9H,3-8H2,1-2H3

InChI Key

XRFRFLFODNFNQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCOCC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.